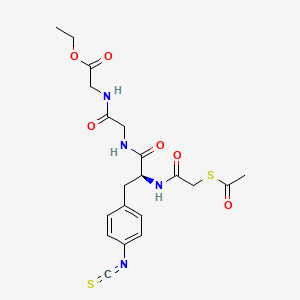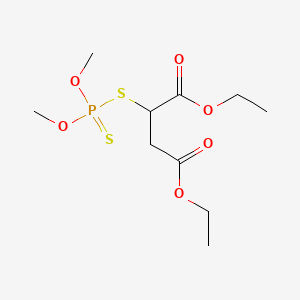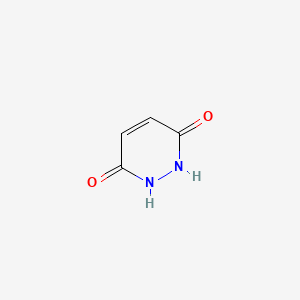
trans-2-Isopropyl-5-propyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-Isopropyl-5-propyl-1,3-dioxane: is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The specific structure of this compound includes isopropyl and propyl groups attached to the ring, making it a unique molecule with distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Isopropyl-5-propyl-1,3-dioxane typically involves the reaction of substituted propylene glycols with substituted formaldehydes. This process can be catalyzed by acids such as p-toluenesulfonic acid, which facilitates the formation of the dioxane ring . The reaction conditions often include controlled temperatures and specific reaction times to ensure high yields and purity of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of high-vacuum distillation, chromatography, or recrystallization techniques can further purify the compound, ensuring its suitability for various applications .
化学反应分析
Types of Reactions: trans-2-Isopropyl-5-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学研究应用
trans-2-Isopropyl-5-propyl-1,3-dioxane has several scientific research applications, including:
Chemistry: It serves as a model compound for studying conformational analysis and stereoelectronic effects in 1,3-dioxanes.
Biology: The compound’s interactions with metal ions and inorganic salts are studied to understand biomolecular properties in vivo.
Medicine: Research into its potential therapeutic applications and interactions with biological targets is ongoing.
Industry: The compound is used in the synthesis of other chemicals and materials, including liquid crystals for display technologies.
作用机制
The mechanism of action of trans-2-Isopropyl-5-propyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects. For example, its ability to undergo oxidation and reduction reactions can impact its reactivity and interactions with other molecules .
相似化合物的比较
- cis-2,5-Diisopropyl-1,3-dioxane
- cis-5-Carboxy-2-isopropyl-1,3-dioxane
- cis-2-Isopropyl-4-methyl-1,3-dioxolane
Comparison: trans-2-Isopropyl-5-propyl-1,3-dioxane is unique due to its specific isopropyl and propyl substituents, which influence its chemical properties and reactivity. Compared to similar compounds, it may exhibit different conformational behaviors, reactivity patterns, and applications, making it a valuable molecule for various scientific and industrial purposes .
属性
CAS 编号 |
19476-83-6 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
2-propan-2-yl-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-4-5-9-6-11-10(8(2)3)12-7-9/h8-10H,4-7H2,1-3H3 |
InChI 键 |
WESQGUFEFTXRLG-UHFFFAOYSA-N |
SMILES |
CCCC1COC(OC1)C(C)C |
规范 SMILES |
CCCC1COC(OC1)C(C)C |
外观 |
Solid powder |
Key on ui other cas no. |
19476-84-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
m-Dioxane, 2-isopropyl-5-propyl-, (E)- |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B1675915.png)









![1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione](/img/structure/B1675930.png)


